Product packaging for 2'-O-(Benzyloxycarbonyl) Taxol(Cat. No.:)

2'-O-(Benzyloxycarbonyl) Taxol

Cat. No.: B13435289
M. Wt: 370.4 g/mol
InChI Key: QTTMOCOWZLSYSV-OGLDAAHQSA-M
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Description

Historical Trajectory and Research Evolution of Taxanes

The story of the taxanes began in 1962 with a large-scale screening program initiated by the National Cancer Institute (NCI) to identify novel anticancer compounds from natural sources. tocris.com This endeavor led to the collection of bark from the Pacific yew tree, Taxus brevifolia. mdpi.comnih.gov In 1971, Monroe E. Wall and Mansukh C. Wani successfully isolated the active ingredient, which they named "taxol." mdpi.comcore.ac.uk The compound demonstrated significant antineoplastic activity in both in-vitro and in-vivo models. mdpi.com

A pivotal moment in taxane (B156437) research came in 1979 when Susan B. Horwitz and her colleagues elucidated its unique mechanism of action: the stabilization of microtubules, which disrupts cell division and leads to cancer cell death. uninet.edu This discovery set taxol, later known by the generic name paclitaxel (B517696), apart from other anticancer agents and spurred further investigation. uninet.edu

The significant clinical potential of paclitaxel was confirmed in the late 1980s and early 1990s through clinical trials that showed remarkable efficacy against advanced ovarian and breast cancers. uninet.edunih.gov The U.S. Food and Drug Administration (FDA) approved paclitaxel for the treatment of refractory ovarian cancer in 1992, followed by approvals for breast cancer, non-small-cell lung cancer, and AIDS-related Kaposi's sarcoma. nih.govuninet.eduresearchgate.net

The success of paclitaxel fueled extensive research into the broader family of taxanes. kashanu.ac.ir Scientists have since discovered and synthesized numerous taxane analogs, such as docetaxel (B913) and cabazitaxel, in an ongoing effort to improve upon the therapeutic properties of the original compound. uninet.edunih.gov This continuous evolution of taxane research highlights the enduring importance of this class of molecules in oncology. kashanu.ac.ir

Rationale for Investigating 2'-O-(Benzyloxycarbonyl) Taxol within Chemical Biology and Medicinal Chemistry Research

The investigation of this compound is rooted in the critical role of the 2'-hydroxyl group in paclitaxel's biological activity and the broader strategy of developing prodrugs to enhance therapeutic outcomes.

The 2'-hydroxyl group of paclitaxel is essential for its interaction with β-tubulin, the protein component of microtubules. nih.govmdpi.com Molecular dynamics simulations have revealed that this hydroxyl group can form a persistent hydrogen bond with the D26 residue within the microtubule binding site, an interaction that is a major contributor to the binding affinity. nih.govmdpi.com In fact, the removal of this hydroxyl group, creating 2'-deoxy-PTX, results in a more than 100-fold decrease in affinity for stabilized microtubules. nih.govmdpi.com This makes the 2'-position a key target for modification in the development of paclitaxel analogs and prodrugs. nih.govmdpi.com

A significant challenge in the clinical use of paclitaxel is its poor water solubility, which necessitates the use of formulation vehicles like Cremophor EL that can cause hypersensitivity reactions and other side effects. nih.gov To address this and other limitations, such as low selectivity for tumor tissue, researchers have turned to prodrug strategies. smolecule.com A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. smolecule.com

Modification of the 2'-hydroxyl group is a common approach in creating paclitaxel prodrugs. nih.govmdpi.com By attaching a promoiety, such as the benzyloxycarbonyl group in this compound, the parent drug's properties can be altered. nih.govnih.gov This particular modification serves to protect the crucial 2'-hydroxyl group during the synthesis of other paclitaxel derivatives. tocris.com The benzyloxycarbonyl group can be later removed to yield the active paclitaxel or a different desired analog. uninet.edu

Furthermore, the introduction of a benzyloxycarbonyl group can enhance the chemical properties of paclitaxel, potentially improving its stability and solubility characteristics. nih.gov This makes this compound not only a valuable synthetic intermediate but also a compound of interest for its own potential therapeutic applications, driving its investigation within chemical biology and medicinal chemistry. nih.gov

Overview of Principal Research Directions for this compound

The primary research directions for this compound are centered on its role as a key intermediate in the synthesis of novel paclitaxel analogs and its potential as a prodrug, particularly in the context of advanced drug delivery systems.

One of the main applications of this compound is as a protected intermediate. The benzyloxycarbonyl group effectively shields the reactive 2'-hydroxyl group, allowing for chemical modifications at other positions on the complex taxane scaffold. uninet.edu This strategy is crucial for the synthesis of a wide array of paclitaxel derivatives with potentially improved properties, such as enhanced efficacy against resistant cancer cells or a better side-effect profile. nih.gov

Another significant area of research explores the potential of this compound and similar 2'-modified analogs as prodrugs. The overarching goal of paclitaxel prodrug research is to improve upon the parent drug's limitations. smolecule.com Key research directions in this area include:

Targeted Drug Delivery: The benzyloxycarbonyl group can be part of a larger linker system designed to be cleaved by specific enzymes that are overexpressed in the tumor microenvironment. nih.govsmolecule.com This approach aims to deliver the active paclitaxel selectively to cancer cells, thereby increasing its therapeutic index and reducing systemic toxicity. nih.govsmolecule.com

Nanoparticle Formulations: this compound, with its altered lipophilicity compared to paclitaxel, can be more readily incorporated into various nanoparticle-based drug delivery systems. Research in this area focuses on developing formulations such as lipid-based nanoparticles, polymeric micelles, and dendrimers to enhance the solubility, stability, and tumor accumulation of the drug. mdpi.com

Enzymatic and Chemical Activation: A critical aspect of prodrug research is the mechanism of activation. Studies investigate the cleavage of the benzyloxycarbonyl group (or more complex linkers attached at this position) under specific physiological conditions, such as the acidic environment of tumors or in the presence of specific enzymes like glucuronidases or proteases. core.ac.uknih.gov This ensures that the active drug is released at the intended site of action. core.ac.uknih.gov

Overcoming Drug Resistance: Research also explores whether prodrugs like this compound, when delivered via novel formulations, can bypass the mechanisms of multidrug resistance that often limit the effectiveness of conventional paclitaxel therapy. nih.gov

While much of the research in these areas involves a variety of 2'-modified paclitaxel prodrugs, the fundamental principles and strategies are directly applicable to the investigation of this compound. Its role as a well-defined chemical entity makes it a valuable tool for systematically exploring these advanced therapeutic concepts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NaO5S B13435289 2'-O-(Benzyloxycarbonyl) Taxol

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19NaO5S

Molecular Weight

370.4 g/mol

IUPAC Name

sodium;[(9R,13S,14R)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18-;/m0./s1

InChI Key

QTTMOCOWZLSYSV-OGLDAAHQSA-M

Isomeric SMILES

C[C@]12CC[C@@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@H]1CCC2=O.[Na+]

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+]

Origin of Product

United States

Synthetic Chemistry and Methodological Innovations for 2 O Benzyloxycarbonyl Taxol

Total Synthesis Strategies for the Taxane (B156437) Diterpenoid Core

The construction of the intricate taxane skeleton has been a monumental task, stimulating decades of research and resulting in remarkable achievements in total synthesis. acs.org Taxol's core is a highly strained [6-8-6-4] fused ring system, featuring a bicyclo[5.3.1]undecane B ring, an oxetane (B1205548) D ring, and eleven stereocenters. acs.orgnih.gov These structural features make it a formidable synthetic target. nih.gov

Over the years, more than 60 research groups have contributed to the field, culminating in several successful total syntheses. acs.org These synthetic endeavors can be broadly categorized into two main strategic approaches: linear and convergent synthesis.

Linear Strategies: These approaches construct the rings of the taxane core in a sequential manner, often starting from a precursor that will become the A or C ring. While conceptually straightforward, these routes can be lengthy and less efficient in later stages.

Convergent Strategies: These methods involve the synthesis of different fragments of the molecule separately, which are then coupled together at a later stage. This approach is generally more efficient for complex molecules. Notable examples include transition metal-catalyzed cyclizations and pericyclic reactions, such as the Diels-Alder reaction, to form the tricyclic core. rhhz.net For instance, Cr(0)-promoted [6+4] cycloaddition has been utilized to construct the 6-8-6 tricyclic core of Taxol. rhhz.net

The first total syntheses of Taxol were reported in 1994 by the groups of Robert A. Holton and K.C. Nicolaou, marking a landmark in organic synthesis. wikipedia.orgscripps.edu Subsequent syntheses by other groups have introduced novel strategies and refined existing ones, demonstrating the power of modern synthetic chemistry to assemble highly complex natural products. acs.org A two-phase synthesis logic, which involves a "cyclase phase" to create a minimally oxidized taxane followed by an "oxidase phase" of C-H functionalization, mirrors the biosynthetic pathway and offers a strategic approach to accessing various taxanes. acs.org

Research GroupYearKey Strategy/ReactionApproach
Holton 1994Patchornik's epimerization, Chan's lactonizationLinear
Nicolaou 1994Shapiro reaction, McMurry couplingConvergent
Danishefsky 1996Heck reaction, Low-valent titanium cyclizationConvergent
Wender 1997[4+4] CycloadditionConvergent
Mukaiyama 1998Samarium(II) iodide-mediated cyclizationLinear
Kuwajima 1998Intramolecular pinacol (B44631) couplingLinear

Semisynthetic Routes to 2'-O-(Benzyloxycarbonyl) Taxol from Natural Precursors

The core of the semisynthetic strategy involves attaching the C13 side chain, (2R,3S)-N-benzoyl-3-phenylisoserine, to the C13 hydroxyl group of Baccatin III. vt.edu To synthesize this compound, a modified side chain is required where the 2'-hydroxyl group is protected by a benzyloxycarbonyl (Cbz) group.

A typical route involves:

Preparation of the protected side chain precursor. For example, 3(S)-amino-2(R)-hydroxy-3-phenylpropionic acid ethyl ester can be reacted with benzyloxycarbonyl chloride to protect the amino group. drugfuture.com Subsequent protection of the 2'-hydroxyl group is then carried out.

Coupling of the protected side chain with a suitably protected Baccatin III derivative. The C7 hydroxyl of Baccatin III is often protected with a group like triethylsilyl (TES) to prevent side reactions. epo.org

The coupling reaction is typically an esterification, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). drugfuture.comepo.org

Finally, selective deprotection of the other protecting groups, leaving the 2'-O-Cbz group intact, yields the target molecule.

This semisynthetic pathway is significantly more practical and economically viable than total synthesis for producing Taxol derivatives for research and development. nih.gov

PrecursorNatural SourceKey Role in Semisynthesis
10-Deacetylbaccatin III (10-DAB) Needles of Taxus baccata (European Yew)Abundant starting material, readily converted to Baccatin III. vt.edu
Baccatin III Needles of Taxus species, or from 10-DABThe tetracyclic core to which the C13 side chain is attached. nih.gov
Taxadiene Produced via fermentation in engineered microbes (E. coli, S. cerevisiae)Universal precursor to the taxane skeleton in biosynthesis, a target for fully biotechnological production routes. nih.gov

Catalytic Methods and Reaction Optimization in Taxane Derivatization

Catalysis plays an indispensable role in the efficient synthesis and derivatization of complex molecules like taxanes. Catalytic methods are employed to enhance reaction rates, improve yields, and control selectivity, which are all critical factors when working with precious taxane substrates.

In the context of this compound, catalytic methods are used in several key steps:

Esterification: The coupling of the C13 side chain to Baccatin III is often catalyzed by nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) or 4-(4-pyrrolidinyl)pyridine (PPyr), which work in conjunction with coupling agents to form the ester bond. drugfuture.com

Hydrogenation: The removal of the Cbz protecting group is a classic example of heterogeneous catalysis, typically using palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas. drugfuture.com Optimization of this step is crucial to ensure complete deprotection without affecting other functional groups, such as the bridgehead double bond in the taxane core.

Cross-Coupling Reactions: Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, can be envisioned for creating novel analogs from functionalized taxane precursors.

C-H Functionalization: Emerging techniques in direct photocatalyzed hydrogen atom transfer (HAT) offer powerful new ways to selectively functionalize aliphatic C-H bonds, a strategy that could be applied to the taxane core for late-stage derivatization. acs.org

Chemoenzymatic and Biotransformative Approaches to Taxane Modification

Chemoenzymatic and biotransformative methods are powerful tools for modifying complex natural products with high selectivity, often under mild, environmentally friendly conditions. nih.govnih.gov These approaches leverage the exquisite regio- and stereoselectivity of enzymes to perform chemical transformations that are difficult to achieve using traditional chemical methods.

For taxanes, biotransformation has been used to generate a diverse library of derivatives. nih.gov Cell cultures of Taxus chinensis have been used in chemo-enzymatic processes to produce over 200 different taxane derivatives, primarily through hydroxylation at various positions, such as C7 and C9. nih.govresearchgate.net

These strategies could be applied to the synthesis of this compound precursors in several ways:

Enzymatic resolution: Enzymes like lipases can be used for the kinetic resolution of racemic side-chain precursors, ensuring the correct stereochemistry for coupling.

Selective Hydroxylation: Enzymes could potentially be used to selectively hydroxylate specific positions on the taxane core before the side chain is attached. The biosynthesis of Taxol itself involves at least eight P450-mediated oxygenation reactions. nih.gov

Enzymatic Synthesis of the Side Chain: Nitrilase enzymes have been investigated for the chemo-enzymatic synthesis of the Taxol side chain. cas.cz

Combining enzymatic transformations with chemical synthesis offers a powerful hybrid approach to structural diversification and the creation of novel Taxol analogs. nih.gov

Synthetic Challenges and Advancements in this compound Production

The production of this compound, as an important synthetic intermediate, encapsulates the broader challenges and advancements in Taxol chemistry.

Synthetic Challenges:

Molecular Complexity: The dense array of functional groups and stereocenters in the taxane core requires a sophisticated and lengthy synthetic strategy, whether by total or semisynthesis. nih.gov

Regioselectivity: Differentiating between the multiple hydroxyl groups (at C1, C2, C7, C10, C13, and 2') is a major challenge. This necessitates a carefully planned protecting group strategy to ensure selective reactions.

Supply of Precursors: While semisynthesis from 10-DAB has largely solved the supply issue that once plagued Taxol, the process still relies on natural sources. nih.gov

Cost: The multi-step nature of the synthesis, involving expensive reagents, catalysts, and purification procedures, makes the production of taxane derivatives costly. nih.gov

Advancements:

Improved Semisynthetic Routes: Continuous refinement of coupling methods and protecting group strategies has made the semisynthesis of Taxol and its derivatives more efficient and scalable. epo.org

Biotechnological Production: Significant progress has been made in metabolic engineering to produce taxane precursors like taxadiene in microbial hosts such as E. coli and yeast. nih.govnih.gov While a complete microbial synthesis of Taxol has not yet been achieved on a commercial scale, these advancements promise a future sustainable and plant-free source of taxanes. nih.gov

Flow Chemistry: The application of continuous flow chemistry can improve reaction control, safety, and scalability for specific synthetic steps in taxane production.

Novel Catalytic Methods: The development of new catalytic reactions for C-H activation and late-stage functionalization provides powerful new tools for creating novel analogs with potentially improved properties. acs.org

Advanced Structural Characterization and Conformational Analysis of 2 O Benzyloxycarbonyl Taxol

Spectroscopic Methodologies for Elucidating Complex Structures (e.g., advanced NMR techniques, multi-dimensional spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex natural products like 2'-O-(Benzyloxycarbonyl) Taxol. While specific NMR data for this compound is not extensively published, the well-documented spectra of paclitaxel (B517696) provide a robust framework for its analysis. The introduction of the benzyloxycarbonyl group at the 2'-position induces characteristic shifts in the NMR spectrum, particularly for the protons and carbons in close proximity to this modification.

Advanced multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of the complex taxane (B156437) scaffold. For instance, in paclitaxel, the ¹H NMR spectrum is highly congested, and 2D techniques are essential to resolve overlapping signals and establish connectivity between different parts of the molecule. The analysis of paclitaxel 2'-acetate, a structurally related analog, has shown that the conformation in solution is largely similar to that of paclitaxel itself, suggesting that the 2'-OH group does not play a dominant role in determining the solution conformation. smolecule.com This implies that the primary role of the 2'-hydroxyl may be in direct interactions with its biological target. smolecule.com

Solid-state NMR (ssNMR) has also been employed to study the structure of paclitaxel polymorphs, providing insights into the conformation of the molecule in the solid state. core.ac.uknih.gov These studies have revealed the existence of multiple conformations within the crystalline structure, highlighting the conformational flexibility of the paclitaxel molecule. core.ac.uknih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Paclitaxel (in CDCl₃)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
25.6879.2
33.8145.7
4-81.2
54.9884.5
74.4072.2
106.2875.7
136.2372.5
2'4.8073.2
3'5.7955.2

Note: This table presents selected data for the parent compound, paclitaxel, to illustrate typical chemical shifts. The presence of the benzyloxycarbonyl group at the 2'-position in this compound would lead to downfield shifts of the H-2' and C-2' signals.

Mass Spectrometry for Structural Fragmentation and Elemental Composition Analysis (beyond basic identification)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of molecules, as well as for gaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition of C₅₅H₅₇NO₁₆. The synthesis of this derivative involves the reaction of paclitaxel with benzyloxycarbonyl chloride, and MS is used to confirm the successful modification. core.ac.uk

The fragmentation patterns observed in the mass spectrum of paclitaxel and its derivatives provide valuable structural information. Common fragmentation pathways for paclitaxel involve the cleavage of the ester linkage at C-13, separating the taxane core from the side chain. This results in two major ion series: the T-series, derived from the taxane ring, and the S-series, representing the C-13 side chain. epo.org Neutral losses, such as the loss of acetic acid, are also commonly observed. epo.org

For this compound, specific fragmentation patterns would be expected. For instance, Fast Atom Bombardment (FAB) mass spectrometry has been used to characterize related compounds, and for a similar derivative, prominent ions were observed at m/z 1112, 1012, and 874. nih.gov The benzyloxycarbonyl group itself can undergo characteristic fragmentation, such as the loss of the benzyl (B1604629) group or the entire benzyloxycarbonyl moiety.

Table 2: Key Mass Spectrometry Data for Paclitaxel and a Related Derivative

CompoundIonization MethodKey Fragment Ions (m/z)Interpretation
PaclitaxelESI854.3 [M+H]⁺, 569.2, 286.1[M+H]⁺, Taxane core fragment, Side chain fragment
2'-O-Cbz-7-deoxy-7α-fluoro-taxol derivativeFAB1112, 1012, 874Molecular ion region and major fragments

Note: This table includes data for paclitaxel and a related derivative to illustrate typical fragmentation. Specific high-resolution data for this compound is not widely available.

X-ray Crystallography and Solid-State Structural Determination of Taxane Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. While a crystal structure for this compound is not publicly available, numerous studies on paclitaxel and its derivatives have revealed key structural features of the taxane skeleton. elifesciences.orgresearchgate.net

The crystal structure of paclitaxel shows that the taxane core adopts a "butterfly" or "hydrophobic collapsed" conformation. nih.gov Studies on different polymorphs of paclitaxel have shown that the molecule can exist in different crystalline forms, each with unique packing arrangements and sometimes different molecular conformations. researchgate.netnih.gov For example, one anhydrous polymorph of paclitaxel was found to have two molecules per asymmetric unit, indicating the presence of two distinct conformations in the crystal lattice. core.ac.uknih.gov

The introduction of a bulky substituent at the 2'-position, such as the benzyloxycarbonyl group, can influence the crystal packing and potentially the preferred conformation of the side chain. The stereochemistry of paclitaxel has been shown to significantly influence its water solubility and release kinetics from nanoparticle formulations, highlighting the importance of the three-dimensional structure. biorxiv.org

Computational Chemistry and Molecular Dynamics Simulations of this compound Conformations

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound. nih.gov These methods can provide insights into the energetically favorable conformations and the dynamic behavior of the molecule in different environments.

For paclitaxel, MD simulations have been used to study its interaction with its biological target, tubulin, and to understand the conformational changes that occur upon binding. elifesciences.org These simulations have shown that paclitaxel is a conformationally flexible molecule with several low-energy conformations. nih.gov The conformation of paclitaxel when bound to microtubules has been a subject of intense research, with various models proposed based on experimental and computational data. nih.gov

Conformational Dynamics and Energy Landscape Analysis of the Taxane Scaffold

The taxane scaffold, while being a relatively rigid ring system, possesses a degree of flexibility that is crucial for its biological function. The conformational dynamics of this scaffold and its side chains can be explored through a combination of experimental techniques, such as NMR, and computational methods.

The energy landscape of paclitaxel is complex, with multiple local energy minima corresponding to different conformations. nih.gov The relative populations of these conformers can be influenced by the solvent environment and by interactions with other molecules. The introduction of the benzyloxycarbonyl group at the 2'-position would alter this energy landscape. The steric and electronic properties of this group would favor certain conformations over others, potentially shifting the conformational equilibrium. For example, studies on other 2'-modified paclitaxel analogs have shown that while they adopt conformations similar to the parent compound, the subtle changes can have a significant impact on biological activity. nih.gov

Stereochemical Implications of the 2'-Substituent on Overall Molecular Architecture

The introduction of the larger benzyloxycarbonyl group at the 2'-position would not only eliminate the hydrogen-bonding capability of the 2'-hydroxyl but also introduce significant steric bulk. This steric hindrance could affect the ability of the molecule to adopt the optimal conformation for binding to tubulin. Furthermore, the stereochemical configuration at the 2' and 3' positions of the side chain is critical, and alterations can lead to a dramatic loss of activity. researchgate.net The bulky benzyloxycarbonyl group could potentially restrict the rotational freedom around the C2'-C3' bond, thereby influencing the spatial orientation of the adjacent phenyl and benzamido groups, which are also important for activity. Studies on paclitaxel stereoisomers have demonstrated that subtle differences in stereochemistry can lead to significant variations in physicochemical properties like water solubility.

Molecular and Cellular Mechanism Investigations of 2 O Benzyloxycarbonyl Taxol Pre Clinical, in Vitro Focus

Biochemical Interactions with Microtubule Proteins and Tubulin Polymerization Dynamics in Cell-Free Systems

2'-O-(Benzyloxycarbonyl) Taxol, a derivative of Paclitaxel (B517696) (Taxol), primarily functions as a microtubule-stabilizing agent, a mechanism it shares with its parent compound. smolecule.com It promotes the assembly of tubulin dimers into microtubules and stabilizes them against depolymerization. smolecule.comfda.gov This action disrupts the normal dynamic reorganization of the microtubule network, which is crucial for various cellular functions, particularly mitosis. smolecule.comfda.gov

The interaction of taxanes with microtubules is a complex process. They bind to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer. nih.govwikipedia.org This binding is thought to occur more favorably when tubulin is in the "straight" conformation found in assembled microtubules, as opposed to the "curved" conformation of unassembled tubulin dimers. nih.gov The stabilization of this straight conformation is key to the drug's mechanism.

Studies on other taxane (B156437) derivatives highlight the importance of the C-13 side chain. For instance, the removal of the 2'-hydroxyl group in 2'-deoxy-PTX results in a more than 100-fold decrease in microtubule binding affinity compared to Paclitaxel. nih.govnih.gov This underscores the critical role of this position in the drug-receptor interaction. The bulky benzyloxycarbonyl group in this compound would sterically and electronically influence this interaction, though the precise nature of this altered interaction requires further elucidation through detailed structural and biochemical studies. smolecule.com

Analysis of Cell Cycle Regulation and Arrest in Cultured Cell Lines

A primary consequence of the microtubule stabilization induced by taxanes, including presumably this compound, is the disruption of the mitotic spindle, leading to cell cycle arrest. smolecule.comwikipedia.org The parent compound, Paclitaxel, is well-documented to cause a blockage in the G2/M phase of the cell cycle. nih.govnih.gov This arrest prevents cells from proceeding through mitosis, ultimately inhibiting cell division. wikipedia.org

In human breast cancer cell lines such as MCF-7 and MDA-MB-231, treatment with Paclitaxel leads to a time-dependent accumulation of cells in the G2/M phase. nih.gov Similarly, in lung cancer cell lines A549 (p53-positive) and H1299 (p53-negative), Paclitaxel induces a concentration-dependent G2/M arrest. nih.gov This effect is a hallmark of microtubule-targeting agents and is a direct consequence of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome alignment before segregation. wikipedia.org

The addition of the benzyloxycarbonyl group at the 2'-position of the Taxol molecule may influence the potency and kinetics of cell cycle arrest. While direct comparative studies on cell cycle effects between this compound and Paclitaxel are not detailed in the provided search results, the fundamental mechanism of microtubule stabilization suggests a similar G2/M arrest. smolecule.com The modification could potentially affect the drug's cellular uptake, metabolism, or interaction with microtubule-associated proteins, thereby modulating the extent and duration of the cell cycle block.

Induction of Programmed Cell Death Pathways (Apoptosis, Necroptosis, Autophagy) in In Vitro Models

The sustained cell cycle arrest at the G2/M phase, induced by microtubule-stabilizing agents like Paclitaxel and its derivatives, ultimately triggers programmed cell death. smolecule.comwikipedia.org Apoptosis, or Type I programmed cell death, is a major outcome of taxane treatment in cancer cells. nih.govtocris.com

Apoptosis: Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways. In human breast cancer cells, Paclitaxel treatment is associated with the upregulation of the Cdk inhibitor p21WAF1/CIP1, which can contribute to both cell cycle arrest and apoptosis. nih.gov The process often involves the activation of caspases, a family of proteases that execute the apoptotic program. For instance, in CCRF-HSB-2 cells, Paclitaxel induces the autocatalytic activation of caspase-10. tocris.com The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial role in regulating Paclitaxel-induced apoptosis. nih.govnih.govplos.org Some studies suggest that Paclitaxel-induced apoptosis is dependent on Bak, but independent of Bax and Bim in certain breast tumor models. plos.org

Autophagy: Autophagy, or Type II programmed cell death, is another cellular response to taxane treatment. nih.govmedchemexpress.commedchemexpress.com It is a catabolic process involving the degradation of cellular components via lysosomes. nih.gov Autophagy can have a dual role in cancer therapy; it can act as a cell survival mechanism, allowing cancer cells to withstand the stress induced by chemotherapy, or it can lead to autophagic cell death. mdpi.comresearchgate.net Paclitaxel has been shown to induce autophagy in various cancer cell lines. medchemexpress.commedchemexpress.com The interplay between apoptosis and autophagy in response to taxane treatment is complex and can be cell-type dependent. nih.gov

Necroptosis: Information regarding the specific induction of necroptosis, a form of programmed necrosis, by this compound or its parent compound is not prominently featured in the provided search results.

The modification at the 2'-position of this compound could potentially modulate the balance between these different cell death pathways compared to Paclitaxel. smolecule.com

Effects on Cellular Proliferation and Viability in Diverse Research Cell Lines

The disruption of microtubule dynamics, cell cycle arrest, and induction of programmed cell death by this compound and other taxanes translate into a potent antiproliferative effect in various cancer cell lines. smolecule.comwaocp.org

The parent compound, Paclitaxel, has demonstrated significant inhibition of cell viability in a dose-dependent manner in numerous cancer cell lines. For example, in canine mammary gland tumor cells (CHMm), increasing concentrations of Paclitaxel led to a decrease in cell viability. nih.gov In human breast cancer cell lines, both normal and cancerous, Paclitaxel showed inhibitory effects on proliferation with ID50 values in the low ng/ml range. nih.gov

The cytotoxic effects of taxanes are also schedule-dependent, with longer exposure times generally leading to increased cytotoxicity. nih.gov

The table below summarizes the reported antiproliferative activity of Paclitaxel in various cell lines, which provides a comparative context for the expected activity of its derivatives like this compound.

Cell LineCancer TypeEffect of PaclitaxelReference
MCF-7Human Breast CarcinomaTime-dependent inhibition of cell viability nih.gov
MDA-MB-231Human Breast CarcinomaTime-dependent inhibition of cell viability nih.gov
A549Human Lung CarcinomaConcentration-dependent G2/M arrest nih.gov
H1299Human Lung CarcinomaConcentration-dependent G2/M arrest nih.gov
CHMmCanine Mammary Gland TumorDose-dependent decrease in cell viability nih.gov
HT-1080Human FibrosarcomaIC50 of 12 nM (for a Paclitaxel-fatty acid conjugate) medchemexpress.com
PANC-1Human Pancreatic CarcinomaIC50 of 2.48 nM (for a Paclitaxel-fatty acid conjugate) medchemexpress.com
HT-29Human Colorectal AdenocarcinomaIC50 of 8.62 nM (for a Paclitaxel-fatty acid conjugate) medchemexpress.com
HeLaHuman Cervical CarcinomaIC50 of 64.42 nM (for a Paclitaxel-fatty acid conjugate) medchemexpress.com

The benzyloxycarbonyl modification in this compound could alter its cytotoxic profile by influencing factors such as cell permeability, efflux pump recognition, or metabolic stability. smolecule.com

Identification and Characterization of Primary and Secondary Molecular Targets

The primary molecular target of this compound, like other taxanes, is β-tubulin. smolecule.comnih.govwikipedia.org The binding to β-tubulin and subsequent stabilization of microtubules is the cornerstone of its mechanism of action. smolecule.comwikipedia.orgnih.gov

Secondary Molecular Targets and Pathways:

Bcl-2 Family Proteins: As discussed in the context of apoptosis, the expression and activity of Bcl-2 family members are significantly affected by taxane treatment. nih.govnih.gov The anti-apoptotic protein Bcl-2 itself is a target, and its phosphorylation is induced during Paclitaxel-mediated mitotic arrest. capes.gov.br

p53 Tumor Suppressor Protein: The p53 status of a cell can influence its response to Paclitaxel. While Paclitaxel can induce cell cycle arrest and apoptosis in both p53-positive and p53-negative cells, the presence of wild-type p53 may influence the drug concentration at which maximum apoptosis is achieved. nih.gov

Cyclin-Dependent Kinase Inhibitors (e.g., p21WAF1/CIP1): Paclitaxel treatment can lead to the upregulation of p21, which plays a role in mediating G2/M arrest and apoptosis. nih.gov

Signaling Kinases (e.g., Akt, MAPK): The Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation, can be modulated by Paclitaxel. nih.gov

Wee1 Kinase: The expression of Wee1 kinase, a key regulator of the G2/M checkpoint, can be downregulated by Paclitaxel. nih.gov

The benzyloxycarbonyl group in this compound could potentially lead to a different profile of interactions with these secondary targets compared to the parent compound, although specific data on this is not available in the provided search results. smolecule.com

Structure Activity Relationship Sar Studies and Rational Design of 2 O Benzyloxycarbonyl Taxol Analogs

Influence of the 2'-O-(Benzyloxycarbonyl) Moiety on Molecular Interactions and Biological Endpoints

The 2'-hydroxyl group of paclitaxel (B517696) is widely recognized as essential for its biological activity. nih.gov Computational and experimental studies have established that this hydroxyl group acts as a crucial hydrogen bond donor, forming a persistent hydrogen bond with the D26 residue within the microtubule binding site. nih.gov This interaction is one of the most important stabilizing forces for the drug-receptor complex in the region of the C-13 side chain. nih.gov

Consequently, masking this hydroxyl group with a bulky benzyloxycarbonyl (Cbz) moiety fundamentally alters the molecule's ability to bind to tubulin. The Cbz group sterically and electronically prevents the formation of the critical hydrogen bond, leading to a dramatic decrease in direct biological activity. This is reflected in a significantly reduced cytotoxicity compared to the parent paclitaxel. Studies on various 2'-carbamate and 2'-carbonate analogs, which are structurally related to 2'-O-Cbz-Taxol, have shown that these modifications can decrease in vitro cytotoxicity by over 8000-fold. nih.govacs.org

This profound loss of in vitro activity is the cornerstone of the prodrug strategy. By rendering the molecule inert, the 2'-O-Cbz moiety minimizes off-target effects and alters physicochemical properties, such as solubility. researchgate.net The biological endpoint is thus dependent on the in vivo cleavage of the benzyloxycarbonyl group to regenerate the free 2'-hydroxyl, restoring the molecule's ability to bind tubulin and exert its cytotoxic effects. researchgate.netcore.ac.uk Therefore, the influence of the 2'-O-(benzyloxycarbonyl) moiety is primarily one of temporary inactivation, shifting the biological endpoint from direct cytotoxicity to conditional activation at the target site.

Systematic Chemical Modification of the Benzyloxycarbonyl Group and Analog Synthesis

The concept of using a 2'-O-carbonyl linkage as a prodrug strategy has led to the systematic synthesis and evaluation of various paclitaxel-2'-carbonates, which are direct analogs of 2'-O-(Benzyloxycarbonyl) Taxol. A key study in this area involved the preparation of a series of 2'-oxycarbonylpaclitaxels by reacting paclitaxel with the corresponding chloroformates. researchgate.net

The general synthesis involves the reaction of paclitaxel with an appropriate chloroformate (R-O-CO-Cl) in the presence of a base to form the desired 2'-carbonate derivative. This method has been used to synthesize a range of analogs with different alkyl and substituted alkyl groups in place of the benzyl (B1604629) group. researchgate.net For instance, a series of paclitaxel-2'-carbonates were synthesized and evaluated for their in vivo antitumor activity in the M109 murine lung carcinoma model. researchgate.netsemmelweis.hu While these compounds generally showed reduced in vitro cytotoxicity, many demonstrated significant in vivo activity comparable to paclitaxel, supporting their role as prodrugs. researchgate.net

Compound (Structure 3)R GroupIn Vivo Antitumor Activity (%T/C) in M109 Model researchgate.netsemmelweis.hu
Paclitaxel -275
3b ethyl275
3c n-propyl225
3d n-butyl250
3e isobutyl250
3f n-pentyl250
3g n-hexyl250
3h n-heptyl250
3i n-octyl250
3j allyl175
3k 2,2,2-trichloroethyl250
3l benzyl250

T/C = (Median tumor weight of treated group / Median tumor weight of control group) x 100. A %T/C value of < 100% indicates tumor regression, while a value > 125% is typically considered significant activity.

Further extending this concept, researchers have developed more sophisticated 2'-carbonate and 2'-carbamate prodrugs designed for selective activation by tumor-associated enzymes, such as plasmin. nih.govacs.org These analogs incorporate peptide spacers that are specifically cleaved by plasmin, which is often overexpressed in the tumor microenvironment, leading to a targeted release of paclitaxel. nih.gov This represents a rational design approach based on the systematic modification of the 2'-O-carbonyl linker to achieve enhanced tumor specificity.

Assessment of Remote Substituent Effects on the Activity Profile

C-10 Position: The acetoxy group at C-10 is not considered essential for direct interaction with tubulin. nih.gov Systematic studies have shown that a wide variety of substituents are tolerated at this position. While most C-10 analogs are slightly less active than paclitaxel in standard cytotoxicity assays, modifications at this site can have a significant impact on activity against multidrug-resistant (MDR) cell lines. nih.govacs.org This effect is thought to be related to altered interactions with efflux pumps like P-glycoprotein. nih.gov Combining a beneficial C-10 modification with a 2'-O-(benzyloxycarbonyl) prodrug moiety could yield a compound that evades efflux pumps while providing targeted release, potentially overcoming certain forms of drug resistance.

C-7 Position: The C-7 hydroxyl group is also not directly involved in tubulin binding, and its modification generally does not compromise activity significantly. nih.gov In fact, strategic modifications at C-7 have been explored to create prodrugs or to alter the molecule's pharmacokinetic properties. mdpi.com For a 2'-O-Cbz-Taxol analog, further modification at C-7 could be used to attach targeting ligands or to fine-tune the molecule's solubility and metabolic stability without disrupting the core pharmacophore that is released upon activation. thno.orgnih.gov

C-2 Position: Unlike the C-7 and C-10 positions, the C-2 benzoyl group is important for activity. However, substitutions on the phenyl ring of this group can lead to enhanced potency. acs.org Specifically, meta-substitutions have been shown to improve activity, particularly against MDR cancer cell lines. acs.org Therefore, a rational design strategy could involve creating a this compound analog that also incorporates an optimized C-2 benzoyl group to maximize the potency of the released drug.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational SAR Approaches

While specific QSAR models for this compound and its direct carbonate analogs are not widely reported in the literature, computational studies and general taxane (B156437) QSAR models provide significant insight into their SAR.

Computational molecular dynamics simulations have been instrumental in elucidating the precise role of the 2'-OH group. nih.gov These models show that the hydroxyl group is optimally positioned to form a strong and persistent hydrogen bond with the backbone carbonyl of Asp26 in β-tubulin. nih.gov The simulations quantitatively demonstrate that the absence of this single hydrogen bond, as in 2'-deoxy-paclitaxel, results in a more than 100-fold decrease in binding affinity for microtubules. nih.gov This computational finding provides a strong theoretical basis for the observed low in vitro activity of 2'-O-Cbz-Taxol, as the bulky Cbz group completely obstructs this critical hydrogen-bonding interaction.

General QSAR models for taxanes consistently highlight the importance of specific pharmacophoric features, including a hydrogen bond donor at the 2'-position. nih.govscispace.com These models, often built using Comparative Molecular Field Analysis (CoMFA), correlate the biological activity of a series of analogs with their steric and electrostatic fields. nih.gov Receptor-based 3-D QSAR models, which use the known binding site on tubulin, confirm that favorable steric and electrostatic interactions in the region of the C-13 side chain are critical for high potency. nih.gov For a prodrug like 2'-O-Cbz-Taxol, these models would predict very low activity due to the large, sterically and electronically unfavorable substitution at the key 2'-OH position. The true utility of QSAR in this context would be to model the rate of cleavage of the 2'-carbonate bond based on the electronic and steric properties of the substituent, thereby predicting the in vivo efficacy of different prodrug candidates.

Elucidation of the Mechanistic Basis for Observed SAR Trends in Taxane Derivatives

The mechanistic basis for the SAR trends observed in this compound and its analogs is overwhelmingly centered on their function as prodrugs. researchgate.netmdpi.comnih.gov The core principle is the conversion of a biologically inactive precursor into the active cytotoxic agent, paclitaxel, under physiological conditions or specifically at the tumor site.

The primary SAR trend is the dramatic loss of in vitro cytotoxicity upon esterification or carbonation of the 2'-OH group. acs.org This is mechanistically explained by the blockage of the key hydrogen bond interaction with tubulin, as discussed previously. nih.gov

The variations in in vivo activity among different 2'-O-carbonyl analogs (as seen in the table in section 5.2) are mechanistically attributed to differences in their chemical and enzymatic lability. The electronic and steric nature of the substituent on the carbonate moiety dictates its stability in plasma and its susceptibility to cleavage by esterases or other enzymes. researchgate.netsci-hub.st For example, a more labile carbonate might release paclitaxel more rapidly throughout the body, potentially increasing systemic toxicity, whereas a highly stable carbonate might not release the drug efficiently enough at the tumor site.

For more advanced, targeted derivatives, such as those activated by plasmin, the mechanism is even more specific. nih.gov The SAR trend depends on how efficiently the peptide linker is recognized and cleaved by the target protease. The design of the linker and its attachment to the 2'-carbonate are critical for ensuring stability in circulation and rapid activation in the tumor microenvironment. nih.gov Thus, the observed SAR trends for these taxane derivatives are not governed by their direct interaction with tubulin, but by the chemical and biochemical kinetics of their conversion to the active parent drug.

Biotransformation Pathways and Metabolic Stability Research in in Vitro and Ex Vivo Systems

Enzymatic Hydrolysis of the Benzyloxycarbonyl Ester Linkage in Liver Microsomes and Isolated Enzymes

The benzyloxycarbonyl group in 2'-O-(Benzyloxycarbonyl) Taxol is susceptible to enzymatic hydrolysis, a key initial step in its metabolism. This reaction is primarily catalyzed by esterases present in liver microsomes. Carbamates, the class of compounds to which the benzyloxycarbonyl group belongs, are generally recognized for their chemical and proteolytic stability. acs.org However, their hydrolysis is a crucial factor determining the duration and intensity of the pharmacological activity of carbamate-containing drugs and prodrugs. acs.org

Research on related carbamate-containing compounds has shown that their hydrolysis can be a significant metabolic pathway. acs.org While specific data on the enzymatic hydrolysis of the benzyloxycarbonyl group from this compound is not extensively detailed in the provided search results, the general principles of carbamate (B1207046) metabolism suggest that this pathway is highly probable. The rate of this hydrolysis would be a key determinant of the compound's half-life and the release of potentially active metabolites.

Oxidative Metabolism Pathways and Metabolite Identification via Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C8)

The core structure of Taxol is known to undergo extensive oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govresearchgate.net The most prominent of these are CYP3A4 and CYP2C8, which are responsible for the majority of drug metabolism in the liver. abdn.ac.ukmdpi.com

CYP3A4-mediated Metabolism: CYP3A4 is a key enzyme in the biotransformation of a vast number of drugs. mdpi.com In the context of Taxol, CYP3A4 is primarily responsible for the formation of 3'-p-hydroxypaclitaxel. nih.govnih.gov It is highly likely that this compound also serves as a substrate for CYP3A4, leading to hydroxylation at various positions on the paclitaxel (B517696) core structure.

CYP2C8-mediated Metabolism: CYP2C8 is another crucial enzyme in Taxol metabolism, catalyzing the formation of 6α-hydroxypaclitaxel, which is often the major metabolite found in human liver microsomes. nih.govnih.gov Therefore, it is anticipated that CYP2C8 would also be involved in the oxidative metabolism of this compound, leading to the formation of hydroxylated derivatives.

The metabolic pathway of paclitaxel often involves a "diamond-shaped" pathway where both CYP3A4 and CYP2C8 can act on the parent drug and its metabolites. researchgate.net This suggests that this compound could be metabolized to a variety of hydroxylated species by these two enzymes.

Table 1: Key Cytochrome P450 Enzymes in Taxol Metabolism

Enzyme Primary Metabolite of Taxol Reference
CYP3A4 3'-p-hydroxypaclitaxel nih.gov, nih.gov

Glucuronidation and Other Conjugation Reactions in Hepatic and Extrahepatic Enzymes

Following Phase I metabolism (oxidation, hydrolysis), the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for increasing the water solubility of drugs and facilitating their excretion. nih.govplos.org

While direct evidence for the glucuronidation of this compound is not available in the provided results, the metabolism of similar compounds suggests this is a plausible pathway. For instance, midazolam and its hydroxylated metabolites undergo glucuronidation by UGT1A4 and UGT2B7. researchgate.net Similarly, belinostat, a hydroxamate-class HDAC inhibitor, is primarily metabolized via glucuronidation mediated by UGT1A1. plos.org Given that the metabolites of this compound will possess hydroxyl groups, these are prime sites for glucuronide conjugation.

Stability Profiling in Simulated Biological Fluids and Cell Culture Media

The stability of a drug candidate in various biological matrices is a critical parameter evaluated during preclinical development. The stability of paclitaxel infusions is known to be influenced by factors such as temperature and concentration. nih.gov For this compound, the benzyloxycarbonyl group may influence its stability in simulated fluids and cell culture media. Carbamates can exhibit varying degrees of hydrolytic stability at physiological pH. acs.org

Studies on paclitaxel have shown that its physical stability, specifically precipitation, is a limiting factor in infusions. nih.gov The introduction of the benzyloxycarbonyl group could alter the solubility and, consequently, the physical stability of the molecule in aqueous environments.

Characterization of Biotransforming Enzymes Involved in this compound Metabolism

Based on the metabolism of the parent compound, Taxol, the primary enzymes involved in the biotransformation of this compound are expected to be:

Esterases: Responsible for the hydrolysis of the benzyloxycarbonyl ester linkage.

Cytochrome P450 Isoforms: Primarily CYP3A4 and CYP2C8 for oxidative metabolism of the taxane (B156437) core. nih.govnih.govresearchgate.netnih.gov

UDP-glucuronosyltransferases (UGTs): For the conjugation of hydroxylated metabolites. plos.orgresearchgate.net

Table 2: Summary of Potential Biotransforming Enzymes and Reactions

Enzyme Family Specific Enzyme(s) (Predicted) Metabolic Reaction
Esterases Various carboxylesterases Hydrolysis of the benzyloxycarbonyl group
Cytochrome P450 CYP3A4, CYP2C8 Oxidation (hydroxylation) of the taxane core

Advanced Analytical Methodologies for Research on 2 O Benzyloxycarbonyl Taxol

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of 2'-O-(Benzyloxycarbonyl) Taxol. These methods are extensively used for determining the purity of the synthesized compound and for quantifying it in various research samples. The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. derpharmachemica.comnih.govnih.gov

The introduction of the benzyloxycarbonyl group at the 2'-position significantly increases the hydrophobicity of the paclitaxel (B517696) molecule. This increased lipophilicity leads to a longer retention time on a reversed-phase column compared to the parent paclitaxel. This difference in retention time allows for the effective separation of this compound from paclitaxel, as well as from common synthetic precursors and potential degradation products like Baccatin III or 7-epipaclitaxel. nih.gov

UPLC systems, which use smaller particle sizes (sub-2 µm) in the stationary phase and operate at higher pressures, offer significant advantages over traditional HPLC. These include higher resolution, improved sensitivity, and substantially shorter analysis times, which is beneficial for high-throughput screening. nih.gov For routine quality control, a well-developed HPLC or UPLC method can provide precise and accurate quantification of the target compound and its related substances. derpharmachemica.com

Table 1: Representative HPLC Method Parameters for Analysis of this compound

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV at 227 nm
Column Temperature30 °C
Injection Volume10 µL

Table 2: Example Retention Times for Purity Analysis

CompoundHypothetical Retention Time (min)Rationale
Baccatin III5.2More polar precursor
Paclitaxel12.5Parent drug
This compound18.7Increased hydrophobicity due to Cbz group
7-Epipaclitaxel13.1Slightly different polarity from Paclitaxel

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis, Metabolite Profiling, and Quantitative Bioanalysis (in research matrices)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique essential for the bioanalysis of this compound. It is the method of choice for quantifying the compound and its metabolites at very low concentrations (ng/mL or pg/mL) in complex biological matrices like plasma, serum, and tissue homogenates. nih.govmdpi.com The initial chromatographic separation by HPLC or UPLC resolves the analyte from matrix interferences before it enters the mass spectrometer. nih.gov

In the mass spectrometer, typically using an electrospray ionization (ESI) source, the compound is ionized. For this compound (molecular weight approx. 987.9 g/mol ), the protonated molecule [M+H]⁺ would be selected in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) approach provides exceptional specificity and reduces background noise, enabling accurate quantification. nih.gov

This technique is crucial for pharmacokinetic studies, tracing the absorption, distribution, metabolism, and excretion of the prodrug. It can distinguish between the intact prodrug and the active paclitaxel released after enzymatic cleavage, allowing researchers to study the conversion rate and location. Metabolite profiling studies using LC-MS/MS can identify metabolic products, such as hydroxylated derivatives of paclitaxel, which are formed after the benzyloxycarbonyl group is cleaved. nih.gov The fragmentation pattern of this compound would be distinct from paclitaxel, with characteristic losses related to the Cbz group, aiding in its specific identification.

Table 3: Postulated LC-MS/MS MRM Transitions for this compound and Paclitaxel

CompoundPrecursor Ion (m/z)Product Ion (m/z)Postulated Neutral Loss
This compound988.4 [M+H]⁺854.3Benzyloxycarbonyl group
This compound988.4 [M+H]⁺569.2Side chain fragmentation
Paclitaxel (Metabolite)854.3 [M+H]⁺569.2Acetic acid and side chain fragments
Paclitaxel (Metabolite)854.3 [M+H]⁺286.1Baccatin III core fragmentation

Capillary Electrophoresis and Other Separation Techniques in Taxane (B156437) Research

Capillary Electrophoresis (CE) offers an alternative separation mechanism to HPLC and UPLC, based on the electrophoretic mobility of analytes in an electric field. ptfarm.plnih.gov CE provides very high separation efficiency and requires minimal sample and solvent volumes. setu.ie Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied to the analysis of taxanes. ptfarm.pl

For charged derivatives of paclitaxel, CZE can be effective. However, since this compound is a neutral molecule, MEKC is the more appropriate CE technique. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes like this paclitaxel derivative partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on these differential partitioning coefficients, similar to chromatography. ptfarm.pl CE can be particularly useful for separating closely related impurities or for analyzing complex mixtures where HPLC methods may lack sufficient resolution. The coupling of CE with mass spectrometry (CE-MS) further enhances its power for identification and quantification in complex samples. nih.gov

Advanced Spectroscopic Methods (e.g., Circular Dichroism, Fluorescence Spectroscopy) for Conformational and Interaction Studies

Advanced spectroscopic techniques provide insights into the three-dimensional structure of this compound and its interactions with biological targets.

Circular Dichroism (CD) Spectroscopy is sensitive to the chiral nature of molecules and is widely used to study the conformation of paclitaxel and its derivatives. mdpi.com The CD spectrum of this compound would be influenced by its complex stereochemistry. Changes in the CD spectrum upon interaction with its biological target, microtubules (composed of tubulin), can provide valuable information about conformational changes that occur during binding. Since the 2'-OH group is critical for the bioactivity of paclitaxel, blocking it with the Cbz group would likely alter the interaction with tubulin, and this change could be monitored by CD spectroscopy.

Fluorescence Spectroscopy can be employed to study binding interactions. While paclitaxel itself has limited native fluorescence, fluorescent probes can be used in competitive binding assays. nih.gov Alternatively, the intrinsic fluorescence of the target protein, tubulin (arising from tryptophan residues), can be monitored. The binding of a ligand like this compound or paclitaxel can quench this intrinsic fluorescence, and the extent of quenching can be used to determine binding affinities and kinetics. nih.gov The introduction of the benzyloxycarbonyl group, which contains an aromatic ring, could potentially introduce new spectroscopic properties or influence the quenching of protein fluorescence upon binding. mdpi.com

Development of Receptor-Binding Assays and Enzyme Assays for Mechanistic Investigations

As this compound is designed as a prodrug, its mechanistic investigation requires specific assays to evaluate its conversion to the active form and its interaction with the cellular target. nih.govnih.govresearchgate.net

Enzyme Assays are critical to confirm the prodrug activation mechanism. The benzyloxycarbonyl group can be designed to be cleaved by specific enzymes that are overexpressed in tumor environments, such as certain esterases or carboxylesterases. nih.gov In vitro assays using purified enzymes or cell lysates can be developed to monitor the conversion of this compound to paclitaxel. The rate of this conversion can be quantified over time using HPLC or LC-MS/MS. profoldin.comrsc.org This helps to confirm that the prodrug is stable in general circulation but is activated at the target site. nih.gov

Receptor-Binding Assays are used to determine the affinity of the compound for its molecular target, the β-tubulin subunit of microtubules. nih.govacs.org A common format is a competitive binding assay where the ability of the test compound to displace a labeled ligand (e.g., a radiolabeled or fluorescent paclitaxel analog) from purified tubulin is measured. nih.govnih.govmerckmillipore.com It is expected that this compound, with its modified 2'-position, would show significantly reduced binding affinity for tubulin compared to paclitaxel. mdpi.com Comparing the binding affinity before and after enzymatic cleavage is a key step in validating the prodrug concept: low affinity for the prodrug and high affinity for the released paclitaxel. nih.govrevvity.com

Future Research Directions and Unexplored Avenues for 2 O Benzyloxycarbonyl Taxol

Development of Novel Synthetic Strategies for Scalable Production

The commercial viability of any Taxol derivative hinges on the ability to produce it on a large scale. While 2'-O-(Benzyloxycarbonyl) Taxol is often an intermediate in the synthesis of other Taxol analogs, developing scalable production methods for this compound itself is crucial for its potential clinical applications. Future research should focus on integrated synthetic strategies that are both efficient and economically feasible.

Semi-Synthesis from Advanced Precursors: The most established and scalable route for commercial Taxol production relies on semi-synthesis from precursors like 10-deacetylbaccatin III (10-DAB), which are extracted from the needles of yew trees. nih.gov A key area of research is the optimization of the multi-step conversion of these precursors. For this compound, this would involve refining the attachment of the C-13 side chain and the subsequent selective protection of the 2'-hydroxyl group. Innovations in catalysis and reaction conditions to improve yield and reduce purification steps are paramount.

Metabolic Engineering and Synthetic Biology: Recent breakthroughs in understanding the Taxol biosynthetic pathway open up new avenues for producing key intermediates through metabolic engineering. nih.govnih.gov Engineered microbial hosts (like E. coli or yeast) or plant cell cultures could be designed to produce taxane (B156437) scaffolds in large-scale fermenters. nih.govgoogle.com Future work could focus on engineering these systems to produce advanced precursors that can be efficiently converted to this compound, potentially reducing the reliance on agricultural sourcing. nih.gov

Total Synthesis and Analogs: While the total synthesis of Taxol is a landmark achievement in organic chemistry, it is generally too complex for large-scale production. nih.gov However, strategies developed during these synthetic campaigns can inspire more efficient routes to complex taxanes. nih.govpku.edu.cn Research into convergent synthetic strategies, where large fragments of the molecule are synthesized separately and then joined, could lead to more practical total synthesis approaches for novel analogs derived from the this compound scaffold. umn.edu

Table 1: Comparison of Synthetic Strategies for Taxane Production
StrategyDescriptionAdvantagesChallenges for Scalability
Semi-SynthesisChemical modification of naturally occurring precursors (e.g., 10-DAB).Currently the most scalable and cost-effective method for commercial Taxol. nih.govReliance on natural resource availability; multiple reaction steps.
Plant Cell CultureCultivation of Taxus cells in bioreactors to produce Taxol and related taxanes. google.comRenewable and controlled production environment; potential for high yields. google.comSlow cell growth; optimization of culture conditions can be complex.
Metabolic EngineeringEngineering microorganisms or plants to produce taxane precursors. nih.govPotentially highly scalable, sustainable, and independent of natural sources. nih.govComplex biosynthetic pathway with many enzymes to engineer. nih.gov
Total SynthesisComplete chemical synthesis from simple starting materials. nih.govProvides access to a wide range of analogs not accessible otherwise. nih.govHigh complexity, many steps, low overall yield, and high cost. nih.gov

Exploration of Alternative Biological Mechanisms and Therapeutic Modalities

The primary mechanism of action for Taxol is the stabilization of microtubules, leading to mitotic arrest and apoptosis. researchgate.netnih.gov However, emerging evidence suggests that Taxol's anticancer effects are more complex. Investigating how the 2'-O-benzyloxycarbonyl modification might influence these alternative mechanisms could unveil new therapeutic applications.

Modulation of Apoptotic Pathways: Beyond its effect on mitosis, Taxol can directly influence cell survival by modulating apoptotic-regulating proteins of the Bcl-2 family. researchgate.net It can also trigger apoptosis through signaling pathways like JNK/SAPK and NFκB. researchgate.net Future studies should examine whether this compound, either as a prodrug or as a stable analog, exhibits altered activity on these pathways, which could be beneficial in overcoming certain types of drug resistance.

Immunomodulatory Effects: Taxol has been shown to have effects on the immune system, including reprogramming pro-tumor (M2) macrophages to an anti-tumor (M1) phenotype. researchgate.net It can also act as a Toll-like receptor 4 (TLR4) agonist. researchgate.net The 2'-Cbz group could alter the molecule's interaction with immune cells and their receptors, potentially leading to derivatives with enhanced immunomodulatory properties for use in immuno-oncology.

Non-Mitotic Mechanisms: A novel proposed mechanism involves paclitaxel-induced rigid microtubules physically breaking the more pliable nuclei of cancer cells, a process termed micronucleation. probiologists.com Research is needed to determine if derivatives like this compound can enhance this mechanical stress on cancer cell nuclei, offering a therapeutic strategy that is independent of cell division.

Combination Therapies: The unique properties of this compound could make it a candidate for novel combination therapies. nih.gov For instance, if it displays enhanced immunomodulatory effects, it could be combined with checkpoint inhibitors. Its potential to be released under specific conditions (as a prodrug) makes it suitable for combination with therapies like radiation, where localized drug activation could be advantageous. nih.gov

Chemical Biology Probes and Imaging Agents Based on the this compound Scaffold

The 2'-position of Taxol is a well-established site for chemical modification without abolishing its core biological activity, making the this compound scaffold an excellent starting point for developing chemical biology tools.

Fluorescent Probes for Microtubule Dynamics: Fluorescently labeled taxoids, such as FLUTAX, have been instrumental in visualizing microtubule structures and dynamics in living cells. csic.es The this compound scaffold can be readily modified to create novel fluorescent probes. The Cbz group can be replaced with a linker attached to a variety of fluorophores. These probes could be used to:

Study the interaction of specific taxane derivatives with tubulin in real-time.

Investigate the mechanisms of drug resistance related to microtubule alterations.

Screen for new molecules that disrupt the taxane-tubulin interaction.

PET and Dual-Modality Imaging Agents: For in vivo applications, the scaffold can be conjugated to imaging moieties for techniques like Positron Emission Tomography (PET). researchgate.net By incorporating a chelator for a radionuclide (e.g., Gallium-68) onto the taxane structure, researchers can create agents to non-invasively track the biodistribution of the drug and visualize tumor targeting. nih.gov Furthermore, the development of dual-modality PET/fluorescence imaging agents is a burgeoning field. nih.govnih.gov A 2'-modified taxoid could be designed with both a radionuclide and a fluorophore, enabling researchers to correlate whole-body PET imaging with high-resolution intraoperative fluorescence imaging to guide tumor resection. nih.gov

Advanced Computational Design and Predictive Modeling in Taxane Research

Computational chemistry and predictive modeling are transforming drug discovery by enabling the rational design of new therapeutic agents. nih.gov These tools are particularly valuable for a complex molecule like Taxol, where synthesizing and testing every possible derivative is impractical.

Structure-Based Drug Design: High-resolution structural data of the Taxol binding site on β-tubulin allows for the use of computational docking and molecular dynamics simulations. pharmacognosy.us Researchers can model how modifications to the this compound scaffold affect its binding affinity and conformation. researchgate.net This approach can guide the synthesis of new analogs with predicted improvements in:

Binding Affinity: Designing modifications that create more favorable interactions with the tubulin pocket.

Selectivity: Engineering analogs that preferentially bind to specific tubulin isotypes overexpressed in cancer cells.

Overcoming Resistance: Designing molecules that can bind effectively to mutated forms of tubulin that confer resistance to standard Taxol. nih.gov

Predictive Modeling of Drug Response: Machine learning and statistical models can analyze large datasets (genomics, proteomics, etc.) from cancer cell lines and patient tumors to predict their response to different drugs. nih.govresearchgate.net These predictive models can be trained to identify biomarkers that correlate with sensitivity or resistance to taxanes. bmj.com In the context of this compound derivatives, these models could be used to:

Predict which cancer types or patient populations are most likely to respond to a new analog. cancer.gov

Identify potential mechanisms of resistance before they are observed clinically.

Guide the design of clinical trials by pre-selecting patients who are most likely to benefit. youtube.com

Table 2: Applications of Computational and Predictive Modeling in Taxane Research
Modeling ApproachSpecific TechniqueApplication to 2'-O-Cbz-Taxol Research
Computational DesignMolecular DockingPredicting the binding pose and affinity of new analogs within the tubulin pocket.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the drug-tubulin complex to assess binding stability.
Predictive ModelingQuantitative Structure-Activity Relationship (QSAR)Building models that correlate chemical structures of derivatives with their biological activity.
Machine Learning (e.g., Deep Learning)Analyzing 'omics' data to predict tumor response and identify predictive biomarkers for novel taxanes. nih.govbmj.com

Investigation into Prodrug Strategies and Chemical Conjugation for Targeted Delivery (focused on chemical design)

The 2'-hydroxyl group of Taxol is an ideal handle for creating prodrugs that can improve solubility and enable targeted delivery. mdpi.com this compound is itself a simple prodrug, where the Cbz group can be cleaved to release the active drug. This concept can be expanded through more sophisticated chemical designs.

Linker Chemistry for Controlled Release: The design of the linker connecting the drug to a solubilizing or targeting group is critical. Future research should explore a variety of linkers to attach to the 2'-position of the taxane core.

Ester Linkages: Simple ester bonds can be hydrolyzed by ubiquitous esterase enzymes in the blood and tissues. mdpi.comresearchgate.net The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the linker.

Self-Immolative Linkers: These are more advanced linkers that undergo a cascade of reactions to release the drug following a specific trigger, such as cleavage by a tumor-specific enzyme. nih.gov This provides a more controlled and targeted release mechanism.

pH-Sensitive Linkers: Linkers that are stable at physiological pH (7.4) but are cleaved in the acidic microenvironment of tumors (pH ~6.5) can provide tumor-selective drug release.

Chemical Conjugation for Active Targeting: To actively deliver the taxane to cancer cells, the prodrug can be conjugated to a targeting moiety that binds to receptors overexpressed on the tumor surface.

Small Molecule Ligands: Conjugation to molecules like folic acid or biotin can target cancer cells that overexpress the folate receptor or biotin transporters, respectively. mdpi.comnih.gov

Peptides and Antibodies: For greater specificity, the taxane can be linked to peptides or monoclonal antibodies that recognize tumor-specific antigens.

Polymer and Nanoparticle Conjugates: Conjugating the taxane to polymers like N-(2-hydroxypropyl)methacrylamide (HPMA) or incorporating it into nanoparticles can improve its pharmacokinetic profile, increase circulation time, and allow for passive targeting through the enhanced permeability and retention (EPR) effect. mdpi.comnih.gov

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of more effective, targeted, and personalized cancer therapies.

Q & A

Q. What synthetic methodologies are commonly employed to introduce protective groups like benzyloxycarbonyl in Taxol derivatives?

The benzyloxycarbonyl (Cbz) group is typically introduced via nucleophilic acylation or coupling reactions. For example, boronic acid intermediates (e.g., 4-Benzyloxyphenylboronic acid pinacol ester, CAS 754226-40-9) are used in Suzuki-Miyaura cross-coupling reactions to functionalize Taxol’s hydroxyl groups . Key reagents include organoboron compounds with >97.0% purity (HPLC/GC-validated), and reaction conditions (e.g., Pd catalysis, inert atmosphere) are optimized to prevent deprotection .

Q. How do researchers validate the structural integrity of 2'-O-(Benzyloxycarbonyl) Taxol derivatives post-synthesis?

Advanced analytical techniques are employed:

  • HPLC-MS/MS : For separation and quantification (e.g., using C18 reverse-phase columns and electrospray ionization) .
  • 2D-HPLC-APCI-MS/MS : To resolve complex mixtures in natural product extracts, as demonstrated in Taxus cuspidata analyses .
  • NMR (¹H/¹³C) : To confirm regioselective modification at the 2'-OH position and assess steric effects from the Cbz group .

Q. What factors influence the stability of benzyloxycarbonyl-protected Taxol derivatives during storage?

Stability is contingent on:

  • Storage temperature : Derivatives with labile protective groups (e.g., Cbz) are stored at 0–6°C to minimize hydrolysis .
  • Solvent compatibility : Aprotic solvents (e.g., DMF, DMSO) are preferred to avoid nucleophilic attack on the Cbz group .
  • Moisture control : Desiccants and inert gas purging are used to prevent degradation .

Advanced Research Questions

Q. How can Central Composite Design (CCD) optimize the yield of Taxol derivatives in semi-synthetic pathways?

CCD is used to model interactions between critical variables (e.g., reagent stoichiometry, temperature, reaction time). For Taxol production:

  • Variables : Substrate concentration, enzyme activity (e.g., acyltransferases), and pH .
  • Response surface methodology : 3D plots identify optimal conditions (e.g., 20 experimental runs for three variables) to maximize yield .
  • Validation : Confirmatory runs are compared against predicted yields (R² > 0.95 indicates model robustness) .

Q. What experimental strategies resolve contradictions in reported Taxol content across Taxus species and tissues?

Discrepancies arise from:

  • Environmental factors : Light, soil fertility, and microbial interactions alter Taxol biosynthesis .
  • Tissue-specific expression : Bark vs. needle extracts show differential expression of taxane synthase genes .
  • Methodological standardization : Use validated protocols (e.g., UPLC-QTOF-MS) to harmonize quantification across studies .

Q. How do multi-omics approaches enhance understanding of Taxol biosynthesis in engineered microbial systems?

Integrative strategies include:

  • Transcriptomics : Identify rate-limiting enzymes (e.g., taxadiene synthase) in heterologous hosts .
  • Metabolomics : Track intermediate fluxes (e.g., geranylgeranyl pyrophosphate) using stable isotope labeling .
  • Proteomics : Optimize fermentation conditions by correlating enzyme stability with yield .

Critical Considerations for Experimental Design

  • Contradictory data : Cross-validate Taxol quantification methods (e.g., compare HPLC-MS/MS with NMR integrals) to address variability in natural product extracts .
  • Scalability : While industrial production is excluded, lab-scale bioreactors (e.g., 5L batch cultures) can model microbial Taxol synthesis for mechanistic studies .

Note : All citations derive from peer-reviewed journals, pharmacopeial standards, or reagent catalogs with validated purity data. Commercial or non-academic sources (e.g., ) are excluded per requirements.

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